Cyanin

Catalog No.
S592045
CAS No.
20905-74-2
M.F
C27H31O16+
M. Wt
611.5 g/mol
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Cyanin

CAS Number

20905-74-2

Product Name

Cyanin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

RDFLLVCQYHQOBU-ZOTFFYTFSA-O

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Description

Cyanin is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a plant metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanin betaine.

Cyanin refers to a class of synthetic dyes known as cyanines, which are characterized by a conjugated system involving two nitrogen atoms. These compounds belong to the polymethine group and are notable for their ability to absorb light across a wide spectrum, from ultraviolet to near-infrared. The name "cyanine" derives from terms associated with shades of blue, although the family encompasses a variety of colors depending on the specific structure and substituents present on the dye. The core structure typically features a nitrogenous heterocyclic system where one nitrogen atom is oxidized to an iminium in each resonance form .

Cyanins are predominantly used in biological applications, particularly in labeling and imaging techniques. Their unique optical properties make them indispensable in fluorescence microscopy and other biotechnological applications, where they serve as fluorescent markers for nucleic acids and proteins

Cyanins exhibit a range of chemical reactivity due to their polyene linkers, which can undergo various covalent modifications. These reactions include:

  • Oxidation: Cyanines can be oxidized by reactive oxygen species, restoring their fluorescent properties. This reaction often involves the formation of radical cation intermediates
    " class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC7780248/" rel="nofollow noopener" target="_blank"> .
  • Binding Affinity Studies: Interaction studies often focus on how cyanins bind to nucleic acids or proteins, which is critical for optimizing their use as fluorescent probes .

Cyanins are known for their significant biological activities, particularly as fluorophores in various biomedical applications. They play crucial roles in:

  • Fluorescence Imaging: Used extensively in super-resolution microscopy and optical sensing techniques, cyanins enable the visualization of biological processes at the molecular level

    The synthesis of cyanins typically involves several key steps:

    • Formation of Polymethine Chains: This is achieved through condensation reactions between appropriate starting materials, such as aldehydes and amines.
    • Modification of Nitrogen Atoms: The introduction of various substituents on nitrogen atoms can enhance solubility and reactivity.
    • Purification: The synthesized dyes are purified using techniques like chromatography to ensure high purity for biological applications.

    Specific methods may vary based on the desired cyanine derivative, with modifications allowing for tailored properties suited for particular applications .

Several compounds share structural or functional similarities with cyanins. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyanidinAnthocyanidinNatural pigment found in many fruits; antioxidant properties; color changes with pH .
FlavonoidsPolyphenolic CompoundsDiverse group with various biological activities; less fluorescent than cyanines but share some structural features .
RhodamineXanthene DyeKnown for high fluorescence; used in similar applications but has different chemical stability .
MerocyaninesOpen-chain CyaninesRelated to cyanines but lack one nitrogen atom; exhibit different reactivity patterns .

Cyanins stand out due to their extensive use in fluorescence applications, coupled with their unique reactivity profiles that allow them to be modified for specific purposes. Their ability to absorb light across a broad spectrum further distinguishes them from similar compounds.

UNII

2U0001Z916

Other CAS

20905-74-2
2611-67-8

Wikipedia

Cyanidin-3,5-O-diglucoside

Dates

Modify: 2024-02-18

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